Tributyl(1-propynyl)tin

Catalog No.
S714639
CAS No.
64099-82-7
M.F
C15H30Sn
M. Wt
329.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(1-propynyl)tin

CAS Number

64099-82-7

Product Name

Tributyl(1-propynyl)tin

IUPAC Name

tributyl(prop-1-ynyl)stannane

Molecular Formula

C15H30Sn

Molecular Weight

329.1 g/mol

InChI

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3;

InChI Key

KCQJLTOSSVXOCC-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C#CC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC

([1] Tributyl(1-propynyl)tin 95% | Merck Life Science Indonesia, )

  • Radioligands for Positron Emission Tomography (PET): TBPT plays a role in the development of radioligands, which are molecules that bind to specific receptors in the body. These radioligands can then be used in PET imaging to visualize and study biological processes. An example is the synthesis of a 18F-labeled triazoloquinoline derivative, a PET ligand for imaging metabotropic glutamate receptor type 1 (mGluR1) [2].

([2] Tributyl(1-propynyl)tin 95% | Merck Life Science Indonesia, )

  • Synthesis of mGluR1 Antagonists: Research has explored the use of TBPT in the synthesis of potent antagonists for mGluR1. These molecules can potentially have therapeutic applications in treating neurological disorders where mGluR1 is implicated [3]. An example is its role in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines [2].

Tributyl(1-propynyl)tin is an organotin compound with the chemical formula C₁₅H₃₀Sn. It appears as a colorless liquid and is characterized by three butyl groups attached to a tin atom, along with a propynyl group. This compound is notable for its unique structure, which allows it to participate in various

Organotin compounds can exhibit various hazards, including []:

  • Acute toxicity: Can cause irritation or damage upon contact with skin, eyes, or inhalation.
  • Environmental toxicity: May be harmful to aquatic organisms.
, including:

  • Nucleophilic Substitution: The tin atom can be substituted by nucleophiles, leading to the formation of new organotin compounds.
  • Coupling Reactions: It serves as a starting material for synthesizing phenyl-substituted pyrimidine-diones through reactions with ethyl isocyanate .
  • Reactivity with Sulfhydryl Groups: This compound reacts readily with sulfhydryl groups, which can lead to the formation of thiol derivatives .

The synthesis of tributyl(1-propynyl)tin typically involves the reaction of tributyltin hydride with propyne in the presence of a catalyst or under specific reaction conditions. This method allows for the efficient incorporation of the propynyl group into the organotin framework. Other methods may involve the use of various alkyl halides in reactions that produce organotin compounds.

Interaction studies involving tributyl(1-propynyl)tin focus on its reactivity with biological molecules and other chemical species. Research indicates that its interactions can lead to significant biological effects due to its toxicity profile. Specific studies highlight its potential effects on cellular systems and its interactions with proteins and nucleic acids.

Tributyl(1-propynyl)tin shares similarities with other organotin compounds but possesses unique characteristics due to its propynyl group. Here are some similar compounds:

Compound NameStructureUnique Features
Tributyl tin(C₄H₉)₃SnCommonly used as a biocide; less reactive than tributyl(1-propynyl)tin.
Triphenyltin(C₆H₅)₃SnKnown for its antifungal properties; more stable than tributyl(1-propynyl)tin.
Dibutyltin(C₄H₉)₂SnLess toxic; used in PVC stabilization.

The presence of the propynyl group in tributyl(1-propynyl)tin enhances its reactivity compared to other organotin compounds, making it particularly valuable in synthetic applications while also raising concerns regarding its biological activity and environmental impact.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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